
Unveiling CRT0105950: A Potent Chemical Probe
for LIM Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CRT0105950
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Introduction

CRT0105950 is a highly potent, small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2,

establishing it as a valuable chemical probe for elucidating the multifaceted roles of these

kinases in cellular processes.[1][2] LIM kinases are critical regulators of actin and microtubule

dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-

depolymerizing factor cofilin.[1] Dysregulation of the LIMK signaling axis is implicated in various

pathologies, notably in cancer progression where it influences cell invasion and proliferation.[1]

[3] This technical guide provides a comprehensive overview of CRT0105950, including its

biochemical activity, cellular effects, and detailed protocols for its application in research

settings.

Quantitative Data Summary
The inhibitory potency of CRT0105950 has been characterized in both biochemical and cellular

assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: In Vitro Inhibitory Activity of CRT0105950
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Target IC50 (nM)

LIMK1 0.3

LIMK2 1.0

Data sourced from Mardilovich et al., 2015.[4][5]

Table 2: Cellular Activity of CRT0105950 in Cancer Cell Lines

Cancer Type Mean EC50 (µM) Significance

Rhabdomyosarcoma ~1 Sensitive

Neuroblastoma ~2 Sensitive

Kidney Cancer ~2.5 Sensitive

All Cancers (Mean) ~19.2 -

EC50 values were determined

from a screen of 656 cancer

cell lines.[4][6] "Sensitive"

indicates a statistically

significant sensitivity of that

cancer type to CRT0105950

compared to the overall mean.

Signaling Pathway
CRT0105950 exerts its effects by directly inhibiting LIMK1 and LIMK2, which are central nodes

in a signaling pathway that controls cytoskeletal dynamics. The diagram below illustrates the

canonical LIMK signaling pathway and the point of intervention for CRT0105950.
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LIMK Signaling Pathway and CRT0105950 Inhibition
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Caption: LIMK signaling pathway and the inhibitory action of CRT0105950.

Experimental Protocols
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The following are detailed methodologies for key experiments to characterize the effects of

CRT0105950.

In Vitro LIMK Kinase Assay
This protocol is designed to determine the direct inhibitory effect of CRT0105950 on LIMK1 and

LIMK2 activity.
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Workflow for In Vitro LIMK Kinase Assay

1. Prepare Assay Buffer
(e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2,

0.25 mM EGTA, 1 mM DTT)

2. Dispense CRT0105950
(serial dilutions) into assay plate

3. Add Recombinant LIMK1/2 Enzyme
and Cofilin Substrate

4. Initiate Reaction
by adding ATP

5. Incubate at Room Temperature
(e.g., 60 minutes)

6. Stop Reaction and Measure Signal
(e.g., Luminescence for ATP consumption)

7. Data Analysis
(Calculate IC50 values)

Click to download full resolution via product page

Caption: Workflow for a typical in vitro LIMK kinase assay.

Methodology:
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Reagent Preparation:

Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 0.25 mM EGTA, 0.01% v/v Triton X-

100, and 1 mM DTT.

Enzyme/Substrate Mix: Prepare a solution containing recombinant LIMK1 or LIMK2 and

cofilin substrate in the assay buffer.

ATP Solution: Prepare a solution of ATP in the assay buffer. The final concentration should

be at or near the Km for ATP.

CRT0105950: Prepare a serial dilution series in DMSO, then dilute further in the assay

buffer.

Assay Procedure:

Add 5 µL of the diluted CRT0105950 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 10 µL of the enzyme/substrate mix to each well.

Incubate for 10 minutes at room temperature to allow for compound binding.

Initiate the kinase reaction by adding 10 µL of the ATP solution.

Incubate the plate for 60 minutes at room temperature.

Detection:

Stop the reaction and measure the remaining ATP using a commercial luminescence-

based kit (e.g., Kinase-Glo®).

Read the luminescence on a plate reader.

Data Analysis:

Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition)

controls.
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Plot the normalized data against the logarithm of the inhibitor concentration and fit to a

four-parameter dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Cofilin and Acetylated α-
Tubulin
This protocol allows for the assessment of CRT0105950's activity in a cellular context by

measuring the phosphorylation of its direct substrate, cofilin, and a downstream marker of

microtubule effects, acetylated α-tubulin.[4]
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Workflow for Western Blot Analysis

1. Cell Culture and Treatment
(Treat cells with CRT0105950 for 24h)

2. Cell Lysis
(Harvest cells in RIPA buffer with
phosphatase/protease inhibitors)

3. Protein Quantification
(e.g., BCA assay)

4. SDS-PAGE
(Separate proteins by size)

5. Protein Transfer
(Transfer to PVDF or nitrocellulose membrane)

6. Blocking
(Block with 5% BSA in TBST)

7. Primary Antibody Incubation
(p-Cofilin, total Cofilin, Ac-Tubulin, total Tubulin)

8. Secondary Antibody Incubation
(HRP-conjugated)

9. Detection
(Chemiluminescence)

10. Densitometry Analysis
(Quantify band intensities)

Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of LIMK pathway modulation.
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Cell Treatment and Lysis:

Seed cells (e.g., A549 or MDA-MB-231) in 6-well plates and allow them to adhere

overnight.

Treat cells with varying concentrations of CRT0105950 (e.g., 0.1, 0.3, 1, 3, 10 µM) or

DMSO for 24 hours.

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification and Electrophoresis:

Determine protein concentration using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

Immunoblotting:

Transfer proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA)

in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST

(e.g., anti-phospho-cofilin (Ser3), anti-total cofilin, anti-acetylated-α-tubulin, and anti-α-

tubulin as a loading control).

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash three times with TBST.

Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Quantify band intensities using densitometry software. Normalize the levels of

phosphorylated cofilin to total cofilin and acetylated tubulin to total tubulin.

Matrigel Invasion Assay
This assay assesses the impact of CRT0105950 on the invasive potential of cancer cells, a key

functional consequence of LIMK inhibition.
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Workflow for Matrigel Invasion Assay

1. Coat Transwell Inserts
(with Matrigel)

2. Serum-Starve Cells
(e.g., 18-24 hours)

3. Seed Cells in Upper Chamber
(in serum-free media with CRT0105950)

4. Add Chemoattractant to Lower Chamber
(e.g., media with 10% FBS)

5. Incubate
(e.g., 24-48 hours)

6. Remove Non-Invading Cells
(from the top of the insert)

7. Fix and Stain Invading Cells
(on the bottom of the membrane)

8. Image and Quantify
(Count cells per field of view)

Click to download full resolution via product page

Caption: Workflow for a Matrigel cell invasion assay.
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Preparation of Invasion Chambers:

Thaw Matrigel on ice.

Dilute Matrigel to 1 mg/mL in cold, serum-free cell culture medium.

Coat the top of 8.0 µm pore size Transwell inserts with 100 µL of the diluted Matrigel

solution.

Incubate at 37°C for at least 4 hours to allow the gel to solidify.

Cell Seeding and Treatment:

Culture cancer cells (e.g., MDA-MB-231) and serum-starve them for 18-24 hours.

Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

Resuspend the serum-starved cells in serum-free medium containing either DMSO or the

desired concentration of CRT0105950.

Seed 5 x 10⁴ cells into the upper chamber of each insert.

Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower

chamber.

Incubation and Staining:

Incubate the plates at 37°C in a humidified incubator for 24-48 hours.

After incubation, carefully remove the non-invading cells from the top of the insert with a

cotton swab.

Fix the invading cells on the underside of the membrane with methanol for 10 minutes.

Stain the cells with 0.5% crystal violet for 20 minutes.

Quantification:

Gently wash the inserts with water and allow them to air dry.
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Take images of several random fields of view for each membrane using a light

microscope.

Count the number of stained, invaded cells per field. Calculate the average and compare

the number of invaded cells in the CRT0105950-treated groups to the vehicle control.

Conclusion

CRT0105950 is a potent and valuable tool for investigating LIMK biology. Its high affinity for

both LIMK1 and LIMK2 allows for the effective interrogation of the LIMK signaling pathway in

both in vitro and cellular systems. The protocols outlined in this guide provide a robust

framework for utilizing CRT0105950 to explore the roles of LIM kinases in cytoskeletal

regulation, cell motility, and proliferation, particularly in the context of cancer research and the

development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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